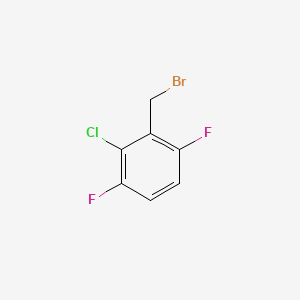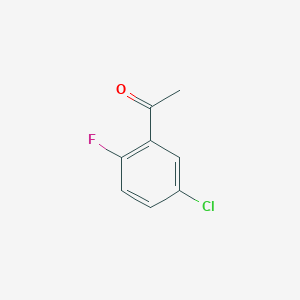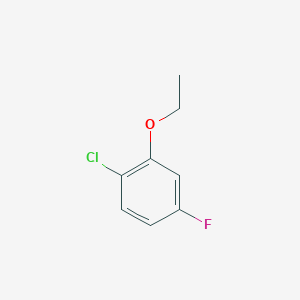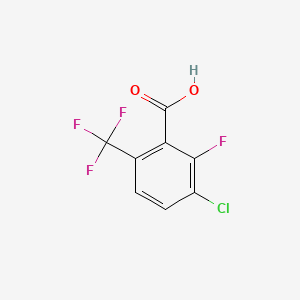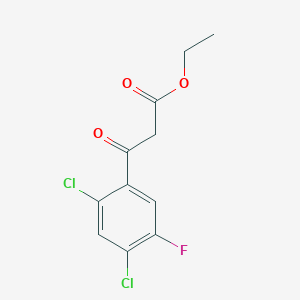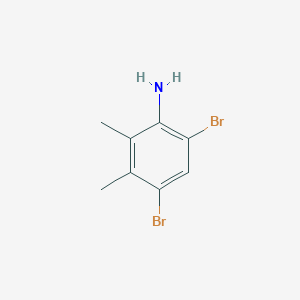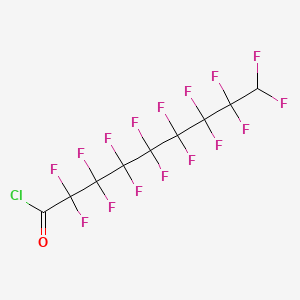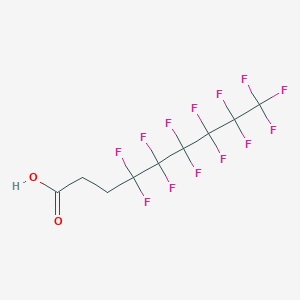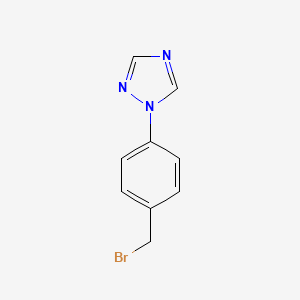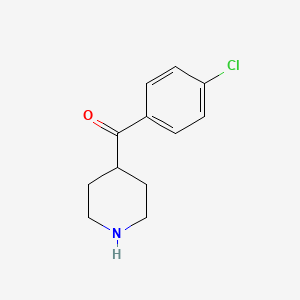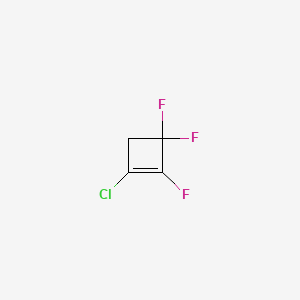
1-Chloro-2,3,3-trifluorocyclobutene
Overview
Description
1-Chloro-2,3,3-trifluorocyclobutene is an organic compound with the molecular formula C₄H₂ClF₃ It is a member of the cyclobutene family, characterized by a four-membered ring structure with a chlorine atom and three fluorine atoms attached
Preparation Methods
The synthesis of 1-Chloro-2,3,3-trifluorocyclobutene typically involves the dechlorination of 1,1,2-trichloro-2,3,3-trifluorocyclobutane. One common method includes the use of zinc dust in absolute ethanol under reflux conditions. The reaction proceeds with the addition of 1,1,2-trichloro-2,3,3-trifluorocyclobutane to the boiling ethanol containing zinc dust, followed by further heating and distillation to isolate the desired product .
Chemical Reactions Analysis
1-Chloro-2,3,3-trifluorocyclobutene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction can lead to the formation of different cyclobutene derivatives.
Common reagents used in these reactions include zinc dust for reduction and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Chloro-2,3,3-trifluorocyclobutene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential use in pharmaceutical applications.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Chloro-2,3,3-trifluorocyclobutene involves its interaction with various molecular targets. The compound can undergo electrophilic addition reactions, where the double bond in the cyclobutene ring reacts with electrophiles, leading to the formation of carbocation intermediates. These intermediates can then undergo further transformations depending on the reaction conditions .
Comparison with Similar Compounds
1-Chloro-2,3,3-trifluorocyclobutene can be compared with other fluorinated cyclobutene compounds, such as:
1,1,2-Trichloro-2,3,3-trifluorocyclobutane: The precursor used in its synthesis.
1-Chloro-2,2-difluorocyclobutene: A similar compound with two fluorine atoms.
1-Chloro-2,3-difluorocyclobutene: Another related compound with different fluorine substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity .
Properties
IUPAC Name |
1-chloro-2,3,3-trifluorocyclobutene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClF3/c5-2-1-4(7,8)3(2)6/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBUBNMKBVNZBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C1(F)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70219526 | |
| Record name | 1-Chloro-2,3,3-trifluorocyclobutene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70219526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
694-62-2 | |
| Record name | 1-Chloro-2,3,3-trifluorocyclobutene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-2,3,3-trifluorocyclobutene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70219526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Chloro-2,3,3-trifluorocyclobutene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-Chloro-2,3,3-trifluorocyclobutene in the synthesis of 2,2-Difluorosuccinic acid?
A1: this compound acts as a key intermediate in the multi-step synthesis of 2,2-Difluorosuccinic acid []. While the abstract doesn't detail the entire reaction mechanism, it suggests that this compound undergoes further chemical transformations, ultimately leading to the desired product. This likely involves oxidation and dehalogenation steps.
Q2: Are there other known synthetic pathways where this compound serves as an intermediate?
A2: The provided abstract focuses solely on its role in the synthesis of 2,2-Difluorosuccinic acid []. Further research would be needed to explore if this compound participates as an intermediate in other synthetic pathways.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(E-3-methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid](/img/structure/B1585733.png)

